molecular formula C19H19NO2S B11653912 4-(Piperidin-1-ylcarbonothioyl)phenyl benzoate

4-(Piperidin-1-ylcarbonothioyl)phenyl benzoate

Cat. No.: B11653912
M. Wt: 325.4 g/mol
InChI Key: KPWSJNXHIGYYPB-UHFFFAOYSA-N
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Description

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is a compound that features a piperidine ring, a phenyl group, and a benzoate ester. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is used in various scientific research applications, including medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE typically involves the reaction of piperidine with phenyl isothiocyanate to form the piperidine-1-carbothioyl intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .

Scientific Research Applications

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and carbothioyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE
  • 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE
  • 1-(4-FLUOROBENZYL)PIPERIDIN-4-YL 4-FLUOROPHENYL METHANOL

Uniqueness

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C19H19NO2S/c21-19(16-7-3-1-4-8-16)22-17-11-9-15(10-12-17)18(23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

KPWSJNXHIGYYPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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